GLPG2938
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GLPG2938 involves a series of chemical reactions starting from commercially available starting materials. The key steps include the formation of the pyridyl and pyridazinyl rings, followed by their coupling to form the final urea derivative. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
GLPG2938 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly on the pyridyl and pyridazinyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
GLPG2938 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the S1P2 receptor and its role in various biological processes.
Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate immune responses.
Medicine: Explored as a potential therapeutic agent for treating idiopathic pulmonary fibrosis and other fibrotic diseases.
Industry: Potential applications in the development of new drugs targeting the S1P2 receptor
Mechanism of Action
GLPG2938 exerts its effects by selectively antagonizing the S1P2 receptor. This receptor is involved in various cellular processes, including cell migration, proliferation, and survival. By blocking the receptor, this compound can modulate these processes, leading to its therapeutic effects in conditions like idiopathic pulmonary fibrosis. The molecular targets and pathways involved include the inhibition of sphingosine 1-phosphate-induced cellular responses and the modulation of downstream signaling pathways .
Comparison with Similar Compounds
GLPG2938 is unique compared to other S1P2 antagonists due to its high selectivity and potency. Similar compounds include:
S1P2 antagonist 1: Another selective antagonist with different pharmacokinetic properties.
S1P2 antagonist 2: A compound with similar receptor affinity but different chemical structure.
S1P2 antagonist 3: An antagonist with broader receptor selectivity, affecting multiple S1P receptors
This compound stands out due to its optimized pharmacokinetic profile, including long half-life, low clearance, and good bioavailability .
Properties
IUPAC Name |
1-[2-ethoxy-6-(trifluoromethyl)pyridin-4-yl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F6N7O2/c1-4-35-15-7-11(6-14(29-15)19(21,22)23)28-18(34)27-8-12-5-10(2)16(31-30-12)13-9-33(3)32-17(13)20(24,25)26/h5-7,9H,4,8H2,1-3H3,(H2,27,28,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJMUVKYINFAQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=N1)C(F)(F)F)NC(=O)NCC2=NN=C(C(=C2)C)C3=CN(N=C3C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F6N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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